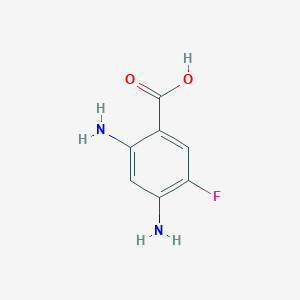
2-Oxo-1,3,2-dioxaphosphepan-2-ium-4,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Succinyl phosphonate is a synthetic phosphonate analog of succinyl-CoA, a key intermediate in the tricarboxylic acid (TCA) cycle. This compound is known for its ability to inhibit specific dehydrogenases, particularly 2-oxoglutarate dehydrogenase (OGDH) and 2-oxoadipate dehydrogenase (OADH) .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of succinyl phosphonate typically involves the reaction of succinic anhydride with phosphonic acid derivatives under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by a base such as triethylamine . The reaction mixture is then purified using techniques like recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of succinyl phosphonate follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. Solid-phase synthesis methods are also employed to facilitate large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Succinyl phosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding phosphonate esters.
Reduction: Reduction reactions can convert it into different phosphonate derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various phosphonate esters, reduced phosphonate derivatives, and substituted phosphonates. These products have diverse applications in chemical synthesis and industrial processes .
Applications De Recherche Scientifique
Succinyl phosphonate has a wide range of applications in scientific research:
Mécanisme D'action
Succinyl phosphonate exerts its effects by specifically inhibiting 2-oxoglutarate dehydrogenase and 2-oxoadipate dehydrogenase. It competes with the natural substrates of these enzymes, thereby blocking their activity. This inhibition disrupts the TCA cycle and affects cellular metabolism, leading to altered energy production and metabolic flux .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adipoyl phosphonate: Another phosphonate analog that inhibits 2-oxoadipate dehydrogenase.
Glutaryl phosphonate: Inhibits both 2-oxoglutarate dehydrogenase and 2-oxoadipate dehydrogenase but with different affinities.
Uniqueness
Succinyl phosphonate is unique in its high specificity for 2-oxoglutarate dehydrogenase and its ability to selectively inhibit this enzyme without significantly affecting others. This specificity makes it a valuable tool in metabolic research and potential therapeutic applications .
Propriétés
Formule moléculaire |
C4H4O5P+ |
|---|---|
Poids moléculaire |
163.05 g/mol |
Nom IUPAC |
2-oxo-1,3,2-dioxaphosphepan-2-ium-4,7-dione |
InChI |
InChI=1S/C4H4O5P/c5-3-1-2-4(6)9-10(7)8-3/h1-2H2/q+1 |
Clé InChI |
QXNBSEDWDLGNIX-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)O[P+](=O)OC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


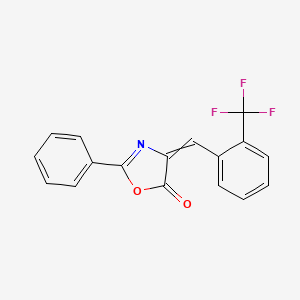
![N-[1-(4-bromophenyl)-2,2,2-trifluoroethyl]methanesulfonamide](/img/structure/B14784886.png)
![5'-Benzyl 1-(tert-butyl) (3a'R,6a'R)-3'-oxohexahydro-5'H-spiro[piperidine-4,1'-pyrrolo[3,4-c]pyrrole]-1,5'-dicarboxylate](/img/structure/B14784891.png)
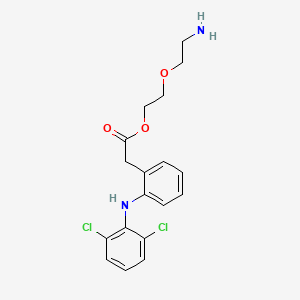
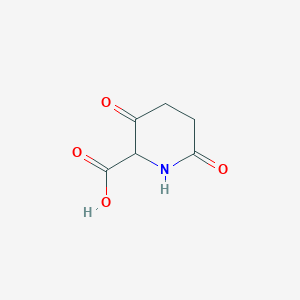
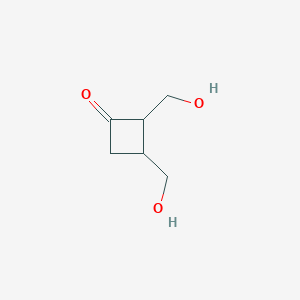
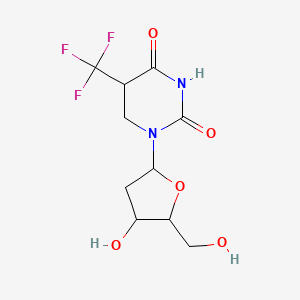
![1,4-Bis(5-bromopyridin-2-yl)-2,5-bis(2-hexyldecyl)pyrrolo[3,4-c]pyrrole-3,6-dione](/img/structure/B14784923.png)
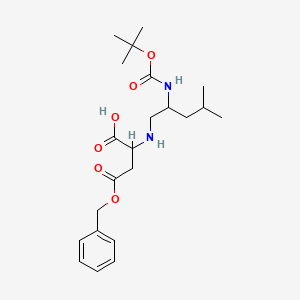
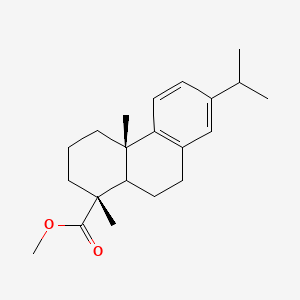
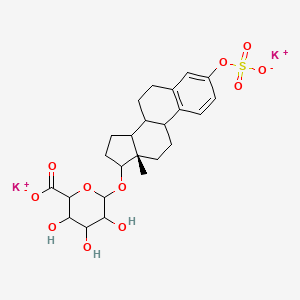
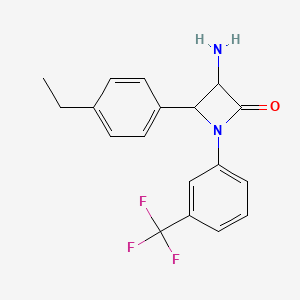
![2-amino-N-methyl-N-[2-oxo-2-(1,3-thiazol-2-yl)ethyl]propanamide](/img/structure/B14784956.png)
